LAH-1

Description

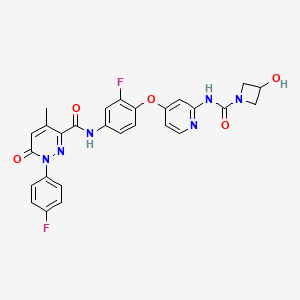

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H22F2N6O5 |

|---|---|

Molecular Weight |

548.5 g/mol |

IUPAC Name |

N-[3-fluoro-4-[[2-[(3-hydroxyazetidine-1-carbonyl)amino]-4-pyridinyl]oxy]phenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C27H22F2N6O5/c1-15-10-24(37)35(18-5-2-16(28)3-6-18)33-25(15)26(38)31-17-4-7-22(21(29)11-17)40-20-8-9-30-23(12-20)32-27(39)34-13-19(36)14-34/h2-12,19,36H,13-14H2,1H3,(H,31,38)(H,30,32,39) |

InChI Key |

FWLVRTXBVZUMLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)OC3=CC(=NC=C3)NC(=O)N4CC(C4)O)F)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

The Contrasting Solubility Profiles of Lithium Aluminum Hydride in Tetrahydrofuran and Diethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent indispensable in organic synthesis. Its efficacy and reaction kinetics are profoundly influenced by its solubility in the ethereal solvents in which it is commonly used, primarily tetrahydrofuran (THF) and diethyl ether (Et₂O). This technical guide provides an in-depth analysis of the solubility of LiAlH₄ in these two crucial solvents. It presents a consolidation of quantitative solubility data, outlines a representative experimental protocol for solubility determination, and visualizes the underlying chemical principles governing the differential solubility. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize LiAlH₄ in their work.

Quantitative Solubility Data

The solubility of lithium aluminum hydride in diethyl ether is notably higher than in tetrahydrofuran. However, the stability of LiAlH₄ is greater in THF, making it the preferred solvent for many applications despite its lower dissolving capacity.[1][2] The available quantitative data from various sources are summarized below. It is important to note the variability in reported values, which can be attributed to differences in experimental conditions, purity of the reagent and solvents, and analytical methods.

| Solvent | Solubility ( g/100 mL) | Solubility ( g/100 parts solvent) | Molar Solubility (mol/L) at 25°C |

| Tetrahydrofuran (THF) | 15[3] | 13[4] | 2.96[5][6] |

| Diethyl Ether (Et₂O) | 39[3] | 30[4] | 5.92[5][6] |

The Chemistry of Solvation: Why the Difference in Solubility?

The difference in the solubility of LiAlH₄ in THF versus diethyl ether is primarily attributed to the way each solvent molecule interacts with the lithium cation (Li⁺). Tetrahydrofuran is a better Lewis base and chelating agent than diethyl ether. This allows THF to form more stable solvated complexes with the lithium ion.

In solution, LiAlH₄ exists as an equilibrium between solvent-separated ion pairs and contact ion pairs.[7] In THF, the strong solvation of the lithium ion by multiple THF molecules favors the formation of solvent-separated ion pairs.[8][7] Conversely, in the less polar and sterically bulkier diethyl ether, contact ion pairs are more prevalent.[8] While diethyl ether has a higher capacity to dissolve LiAlH₄, the resulting solutions are less stable.[1]

The following diagram illustrates the differential solvation of the lithium aluminum hydride ion pair by THF and diethyl ether.

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for the determination of LiAlH₄ solubility are not extensively published in readily available literature, a representative methodology can be constructed based on common laboratory practices for solubility measurement of highly reactive, air- and moisture-sensitive compounds.

Materials and Equipment

-

Lithium aluminum hydride (high purity)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Inert atmosphere glovebox or Schlenk line

-

Temperature-controlled bath

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Filtration apparatus (e.g., cannula with filter)

-

Analytical balance

-

Volumetric glassware

-

Apparatus for hydride content analysis (e.g., gas burette for hydrogen evolution upon quenching, or titration setup)

Experimental Workflow

The following diagram outlines the key steps in a typical experimental workflow for determining the solubility of LiAlH₄.

Step-by-Step Procedure

-

Preparation of the Saturated Solution: In an inert atmosphere, add an excess of finely ground LiAlH₄ to a known volume of anhydrous solvent (THF or Et₂O) in a sealed vessel equipped with a magnetic stir bar. The use of excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Place the vessel in a temperature-controlled bath set to the desired temperature (e.g., 25 °C). Stir the suspension vigorously for a sufficient period to ensure that equilibrium is reached. This may take several hours.

-

Sampling: Once equilibrium is established, cease stirring and allow the excess solid to settle. Carefully draw a known volume of the clear supernatant into a syringe through a filter to remove any suspended solids.

-

Analysis of Hydride Content:

-

Gasometric Method: The collected aliquot is carefully and slowly added to a quenching agent (e.g., a protic solvent like isopropanol or an acidic solution) in a sealed apparatus connected to a gas burette. The volume of hydrogen gas evolved is measured, and from this, the moles of active hydride, and thus LiAlH₄, can be calculated using the ideal gas law. The reaction is: LiAlH₄ + 4 H₂O → LiOH + Al(OH)₃ + 4 H₂.

-

Titrimetric Method: An alternative is to quench the aliquot and then titrate the resulting alkaline solution with a standardized acid.

-

-

Calculation of Solubility: From the moles of LiAlH₄ determined in the known volume of the aliquot, the solubility can be calculated and expressed in the desired units ( g/100 mL, mol/L, etc.).

Safety Considerations

Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to release flammable hydrogen gas.[3] All manipulations must be conducted under a dry, inert atmosphere. Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, must be worn.

Conclusion

The choice between THF and diethyl ether as a solvent for reactions involving LiAlH₄ requires a careful consideration of the trade-off between solubility and stability. While diethyl ether offers significantly higher solubility, THF provides a more stable medium for the reagent. The information presented in this guide, including the quantitative data, the rationale for the observed solubility differences, and the representative experimental protocol, is intended to equip researchers with the necessary knowledge to make informed decisions and handle this potent reducing agent safely and effectively.

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. Lithium aluminium hydride [dlab.epfl.ch]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Lithium aluminum hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. api.pageplace.de [api.pageplace.de]

- 7. utd-ir.tdl.org [utd-ir.tdl.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

The Advent of a Powerful Reductant: A Technical Guide to the Discovery and History of Lithium Aluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium aluminum hydride (LiAlH₄), commonly abbreviated as LAH, is a powerful and versatile reducing agent that has become indispensable in modern organic synthesis. Its discovery in the mid-20th century revolutionized the reduction of polar functional groups, providing a more potent and selective alternative to existing methods. This technical guide provides an in-depth exploration of the discovery, history, synthesis, properties, and seminal applications of this remarkable reagent.

Discovery and Historical Context

Lithium aluminum hydride was first synthesized and characterized in 1947 by A. E. Finholt, A. C. Bond, and H. I. Schlesinger.[1][2][3] Their work, published in the Journal of the American Chemical Society, detailed the preparation of this novel compound and its initial investigations into its reactivity.[2][4] At the time, the reduction of functional groups such as carboxylic acids and esters to alcohols was a challenging transformation, often requiring harsh conditions and offering limited yields. The introduction of LAH provided a mild and highly efficient solution to this long-standing problem in synthetic chemistry.

Physicochemical Properties

LAH is a white to gray crystalline solid that is highly reactive with protic solvents, particularly water, with which it reacts violently to liberate hydrogen gas.[1] It is soluble in ethereal solvents like diethyl ether and tetrahydrofuran (THF), which are the typical solvents for reactions involving this reagent.[5] Due to its pyrophoric nature, especially when in powdered form, it must be handled with care in an inert, dry atmosphere.

Quantitative Data Summary

| Property | Value |

| Chemical Formula | LiAlH₄ |

| Molar Mass | 37.95 g/mol |

| Appearance | White to gray crystalline solid |

| Density | 0.917 g/cm³ |

| Melting Point | 150 °C (decomposes) |

| Solubility in Diethyl Ether | 5.92 mol/L (at 25°C) |

| Solubility in Tetrahydrofuran | 2.96 mol/L (at 25°C) |

| Solubility in Dioxane | 0.03 mol/L (at 25°C) |

Experimental Protocols: Synthesis of Lithium Aluminum Hydride

Original Laboratory Synthesis

The seminal synthesis of lithium aluminum hydride, as reported by Finholt, Bond, and Schlesinger, involves the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in diethyl ether.[1][6]

Reaction:

4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl

Methodology:

-

A flask is charged with an excess of finely powdered lithium hydride and dry diethyl ether under an inert atmosphere (e.g., dry nitrogen).

-

A solution of anhydrous aluminum chloride in dry diethyl ether is slowly added to the stirred suspension of lithium hydride.

-

The reaction is exothermic and proceeds readily at room temperature.

-

Upon completion of the reaction, the insoluble lithium chloride byproduct is removed by filtration.

-

The ethereal solution of lithium aluminum hydride can be used directly, or the solvent can be carefully removed under reduced pressure to yield solid LAH.

Industrial Synthesis

For large-scale production, a more economical two-step process is employed.[1][7]

Step 1: Formation of Sodium Aluminum Hydride

Sodium metal, aluminum powder, and hydrogen gas are reacted under high pressure and temperature to produce sodium aluminum hydride (NaAlH₄).

Reaction:

Na + Al + 2 H₂ → NaAlH₄

Step 2: Metathesis with Lithium Chloride

The resulting sodium aluminum hydride is then treated with lithium chloride (LiCl) in an appropriate solvent, typically a mixture of diethyl ether and toluene, to yield lithium aluminum hydride via a salt metathesis reaction.[1][8]

Reaction:

NaAlH₄ + LiCl → LiAlH₄ + NaCl

Methodology:

-

Sodium aluminum hydride is dissolved in a suitable solvent mixture.

-

A solution of lithium chloride is added to the reaction mixture.

-

The precipitation of sodium chloride drives the reaction to completion.

-

The solid sodium chloride is removed by filtration.

-

The resulting solution of lithium aluminum hydride can be used as is, or the product can be isolated.

Logical Relationship of Synthesis Pathways

Caption: Overview of laboratory and industrial synthesis routes to LiAlH₄.

Mechanism of Reduction: A General Overview

The remarkable reducing power of lithium aluminum hydride stems from the nucleophilic nature of the hydride ion (H⁻) delivered from the aluminum-hydrogen bond. The aluminum atom in the [AlH₄]⁻ anion is less electronegative than the hydrogen atoms, leading to a significant polarization of the Al-H bonds and rendering the hydrogens hydridic.

The general mechanism for the reduction of a carbonyl compound, for instance, involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. This is followed by coordination of the resulting alkoxide to the aluminum species. Subsequent workup with a protic source, such as water or dilute acid, protonates the alkoxide to yield the final alcohol product.

Experimental Workflow for a Typical LAH Reduction

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. Lithium aluminium hydride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. hanspub.org [hanspub.org]

- 5. Lithium aluminum hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation of Lithium Aluminum Hydride [designer-drug.com]

- 7. Lithium Aluminum Hydride Formula - Lithium Aluminum Hydride Uses, Properties, Structure and Formula [softschools.com]

- 8. byjus.com [byjus.com]

An In-depth Technical Guide to the Synthesis and Preparation of Lithium Aluminum Hydride (LiAlH₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium aluminum hydride (LiAlH₄), a potent reducing agent, is a cornerstone of modern organic synthesis, indispensable in academic research and the pharmaceutical industry. This technical guide provides a comprehensive overview of the principal methods for its synthesis and preparation. It details both industrial-scale manufacturing and laboratory-scale procedures, including the seminal Schlesinger process and the two-step synthesis involving sodium aluminum hydride. This document offers detailed experimental protocols, purification techniques, and analytical methods for purity assessment. Furthermore, it presents a comparative analysis of the different synthetic routes, supported by quantitative data, and emphasizes the critical safety protocols required for handling this highly reactive compound.

Introduction

Discovered in 1947 by Finholt, Bond, and Schlesinger, lithium aluminum hydride (LiAlH₄) revolutionized synthetic organic chemistry.[1] Its powerful and versatile nature as a hydride donor enables the efficient reduction of a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles, to their corresponding alcohols and amines.[2] This capability has made it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, purification, and handling of LiAlH₄.

Synthesis of Lithium Aluminum Hydride

The synthesis of LiAlH₄ can be broadly categorized into industrial-scale production and laboratory-scale preparation. The choice of method is dictated by the required quantity, purity, and available resources.

Industrial Synthesis

Two primary methods dominate the industrial production of LiAlH₄: the Schlesinger process and a two-step method involving the synthesis of sodium aluminum hydride as an intermediate.[1]

The most common industrial method for producing LiAlH₄ is the Schlesinger process, which involves the direct reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃).[3]

Reaction:

4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl[3]

This reaction is typically carried out in an ethereal solvent, most commonly diethyl ether.[3] The insoluble lithium chloride byproduct is removed by filtration, and the LiAlH₄ is isolated from the filtrate.[1]

Industrial Process Workflow:

An alternative industrial route involves the initial high-pressure synthesis of sodium aluminum hydride (NaAlH₄) from its elements, followed by a salt metathesis reaction with lithium chloride (LiCl).[1]

Step 1: Synthesis of Sodium Aluminum Hydride

Na + Al + 2 H₂ → NaAlH₄ (High Temperature and Pressure)[1]

Step 2: Salt Metathesis

NaAlH₄ + LiCl → LiAlH₄ + NaCl[1]

This method is often more economical for large-scale production. The reaction is typically carried out in a suitable solvent like diethyl ether or tetrahydrofuran (THF), from which the sodium chloride byproduct precipitates and is removed by filtration.[1]

Industrial Process Workflow (Two-Step):

Laboratory-Scale Synthesis

For laboratory applications, the Schlesinger process is also commonly employed. However, meticulous attention to anhydrous conditions and safety is paramount.

Experimental Protocol: Laboratory Synthesis of LiAlH₄ (Schlesinger Method)

Materials:

-

Lithium hydride (LiH), finely powdered (<100 mesh)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

A small crystal of iodine (as initiator, optional)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Setup: Assemble the glassware and ensure it is thoroughly dried. Flush the entire system with a slow stream of inert gas.

-

Reagent Preparation: In the reaction flask, place a suspension of finely powdered lithium hydride in anhydrous diethyl ether.

-

Reaction Initiation: A small amount of a previous batch of LiAlH₄ solution or a crystal of iodine can be added to initiate the reaction.

-

Addition of AlCl₃: Slowly add a solution of anhydrous aluminum chloride in diethyl ether from the dropping funnel to the stirred suspension of lithium hydride. The addition rate should be controlled to maintain a gentle reflux. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, continue stirring and refluxing the mixture for several hours to ensure the reaction goes to completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Under an inert atmosphere, filter the mixture to remove the precipitated lithium chloride.

-

The filtrate, a solution of LiAlH₄ in diethyl ether, can be used directly or the solvent can be carefully removed under reduced pressure to obtain solid LiAlH₄.

-

Note: The purity of the LiAlH₄ obtained is typically around 95-98%.

Purification of Lithium Aluminum Hydride

Commercial LiAlH₄ is often a gray powder due to the presence of small amounts of aluminum metal. For applications requiring high-purity, colorless LiAlH₄, purification is necessary.

Recrystallization

Recrystallization from anhydrous diethyl ether is a common laboratory method for purifying LiAlH₄.

Experimental Protocol: Recrystallization of LiAlH₄

-

Under an inert atmosphere, dissolve the impure LiAlH₄ in a minimum amount of hot anhydrous diethyl ether.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the colorless crystals of pure LiAlH₄ by filtration under an inert atmosphere.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether and dry under vacuum.

Soxhlet Extraction

For larger quantities, continuous extraction with a Soxhlet apparatus using anhydrous diethyl ether is an effective purification method.[1]

Experimental Protocol: Soxhlet Extraction of LiAlH₄

-

Place the impure LiAlH₄ in a thimble within the Soxhlet extractor.

-

Fill the boiling flask with anhydrous diethyl ether.

-

Assemble the apparatus and ensure it is under a positive pressure of inert gas.

-

Heat the diethyl ether to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the LiAlH₄, dissolving it.

-

The ether solution containing the dissolved LiAlH₄ will siphon back into the boiling flask, leaving the insoluble impurities in the thimble.

-

Continue the extraction for several hours until all the LiAlH₄ has been extracted.

-

After cooling, the pure LiAlH₄ solution in the boiling flask can be used directly or the solvent can be removed to yield the solid product.

Purification Workflow:

Quantitative Data and Comparison of Synthesis Methods

The choice of synthesis method depends on factors such as scale, cost, and desired purity. The following tables summarize key quantitative data for LiAlH₄ and provide a comparison of the main synthesis routes.

Table 1: Physicochemical Properties of Lithium Aluminum Hydride

| Property | Value | Reference(s) |

| Chemical Formula | LiAlH₄ | [4] |

| Molar Mass | 37.95 g/mol | [4] |

| Appearance | White crystalline solid (pure), gray powder (commercial) | [4][5] |

| Density | 0.917 g/cm³ | [1] |

| Melting Point | 150 °C (decomposes) | [1][4] |

| Solubility in Diethyl Ether | 39.5 g / 100 mL | [1] |

| Solubility in THF | 112.332 g/L | [1] |

Table 2: Comparison of Industrial Synthesis Methods for LiAlH₄

| Feature | Schlesinger Process (LiH + AlCl₃) | Two-Step Process (via NaAlH₄) |

| Starting Materials | Lithium hydride, Aluminum chloride | Sodium, Aluminum, Hydrogen, Lithium chloride |

| Reaction Stoichiometry | 4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl | Na + Al + 2H₂ → NaAlH₄; NaAlH₄ + LiCl → LiAlH₄ + NaCl |

| Typical Yield | High | High |

| Purity of Crude Product | Contains LiCl as a major impurity | Contains NaCl as a major impurity |

| Key Advantage | Direct, one-step synthesis | More economical starting materials for large scale |

| Key Disadvantage | Higher cost of lithium hydride | Two-step process, requires high-pressure equipment |

Analytical Methods for Purity Determination

The purity of LiAlH₄ is critical for its effective and safe use. Several analytical methods can be employed to determine its active hydride content.

Gasometric Titration

This method involves reacting a known amount of LiAlH₄ with a proton source (e.g., water or alcohol) and measuring the volume of hydrogen gas evolved. The purity is calculated based on the stoichiometry of the reaction:

LiAlH₄ + 4 H₂O → LiOH + Al(OH)₃ + 4 H₂

Acid-Base Titration

After quenching the LiAlH₄ with water, the resulting lithium hydroxide and aluminum hydroxide can be titrated with a standardized acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to determine the purity of LiAlH₄ solutions. A known amount of an internal standard is added to the LiAlH₄ solution, and the integral of the hydride signal is compared to that of the standard. Another approach involves reacting the LiAlH₄ with an excess of a known compound (e.g., an ester) and quantifying the reduction product by NMR.[6][7][8][9]

Analytical Workflow for Purity Determination:

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Synthesis And Applications of Lithium Aluminum Hydride: A Comprehensive Guide - GSJM [gsjm-hydride.com]

- 4. Lithium Aluminum Hydride Formula - Lithium Aluminum Hydride Uses, Properties, Structure and Formula [softschools.com]

- 5. Lithium aluminum hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Lithium Aluminum Hydride (LAH)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for lithium aluminum hydride (LiAlH₄ or LAH), a potent and highly reactive reducing agent commonly used in organic synthesis. Due to its inherent hazards, strict adherence to safety protocols is imperative to mitigate risks of fire, explosion, and chemical burns.

Core Hazards and Reactivity

Lithium aluminum hydride is a white to gray crystalline solid that is dangerously reactive.[1] It reacts violently with water, including atmospheric moisture, to release flammable hydrogen gas, a reaction that is highly exothermic and can lead to spontaneous ignition.[1][2][3] The solid itself can ignite from friction, static sparks, or when heated in moist air.[2][4] Contact with skin and mucous membranes is corrosive, as the reaction with moisture forms caustic lithium hydroxide, which can cause severe burns.[4]

Key Reactions:

-

Reaction with Water: LiAlH₄ + 4H₂O → LiOH + Al(OH)₃ + 4H₂ (gas)[1]

-

Thermal Decomposition: Decomposes above 125°C to form lithium hydride, aluminum metal, and hydrogen.[4][5]

Data Presentation: Properties and Safety Parameters

Quantitative data regarding LAH is summarized below for quick reference.

Table 1: Physical, Chemical, and Toxicological Properties

| Property | Value | Source |

|---|---|---|

| Chemical Formula | LiAlH₄ | [1] |

| Molar Mass | 37.95 g·mol⁻¹ | [1] |

| Appearance | White (pure) to gray (commercial) solid | |

| Density | 0.917 g/cm³ | [1] |

| Decomposition Temp. | >125°C (257°F) | [4][5] |

| Solubility | Reacts with water; Soluble in ethereal solvents like THF and diethyl ether | [1] |

| Toxicity (Oral, mouse) | LD50: 85 mg/kg | [6] |

| Exposure Limit (ACGIH) | TLV-TWA: 2 mg(Al)/m³ |[4] |

Table 2: Incompatible Materials and Conditions

| Category | Incompatible Substances/Conditions |

|---|---|

| Water & Protic Solvents | Water, moist air, alcohols, carboxylic acids[4][7] |

| Oxidizers | All oxidizing agents, benzoyl peroxide[2][7] |

| Carbon Dioxide | Reacts to form flammable gases; CO₂ extinguishers must not be used[4][8] |

| Certain Ethers | Can form explosive complexes; peroxides in ethers are particularly hazardous[8] |

| Halogenated Solvents | Chlorinated solvents[6] |

| Other | Acids, aldehydes, ketones, metal halides, nitrogenous organic compounds[4][7] |

| Physical Conditions | Friction, grinding, static sparks, heat[2][9] |

Engineering Controls and Personal Protective Equipment (PPE)

Safe handling of LAH necessitates a multi-layered approach, combining robust engineering controls with appropriate PPE.

3.1 Engineering Controls

-

Fume Hood/Glovebox: All manipulations of LAH powder should be conducted in a certified chemical fume hood or, for larger quantities, in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[2][6][10]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of hydrogen gas and LAH dust.[11][12]

-

Ignition Source Control: All sources of ignition, including sparks, open flames, and hot surfaces, must be eliminated from the work area.[8][13] Use spark-resistant tools for handling and transfers.[2][14]

3.2 Personal Protective Equipment (PPE) A complete set of PPE is mandatory when handling LAH.

Table 3: Required Personal Protective Equipment

| Body Part | Required PPE | Specifications and Rationale |

|---|---|---|

| Body | Fire-retardant laboratory coat | Protects against fire and chemical splashes.[2][4] |

| Hands | Impermeable gloves (Nitrile or Neoprene) | Inspect gloves for integrity before use.[2][6] Use proper removal technique to avoid skin contact.[11] |

| Eyes/Face | Safety glasses and a face shield | Provides protection from dust, splashes, and potential violent reactions.[2][11] |

| General | Long pants and closed-toe shoes | Standard laboratory attire to protect skin.[14] |

| Respiratory | Respirator (if needed) | Required when dusts are generated or if ventilation is insufficient.[6][15] |

Experimental Protocols: Safe Handling, Reaction, and Quenching

The following protocols provide a framework for the safe use of LAH in a typical reduction reaction.

4.1 Weighing and Transfer of LAH Powder

-

Preparation: Don all required PPE. Ensure a Class D fire extinguisher and a container of dry sand are immediately accessible.[2][10]

-

Inert Environment: Conduct the transfer inside a fume hood or glovebox with minimized air currents.[2] For sensitive reactions, weighing should occur under an inert atmosphere.

-

Tools: Use non-metallic (ceramic or plastic) spatulas to transfer the solid.[14] Metal spatulas can generate sparks.

-

Procedure: Weigh the LAH in a dry, tared, and sealed container. Transfer the solid carefully to the reaction flask, which should already contain an anhydrous, inert solvent (e.g., THF, diethyl ether).[4] Avoid creating dust.[4]

-

Cleanup: Immediately clean any minor spills inside the fume hood by covering them with dry sand.[14]

4.2 Protocol for a General LAH Reduction Reaction

-

Setup: Assemble the reaction apparatus (e.g., three-neck flask with a condenser, dropping funnel, and nitrogen inlet) inside a chemical fume hood. Ensure all glassware is oven- or flame-dried to remove moisture.

-

Inerting: Purge the entire system with an inert gas like nitrogen or argon.[6]

-

LAH Suspension: Add the desired anhydrous solvent to the reaction flask via cannula or syringe, followed by the weighed LAH. Stir the suspension gently.

-

Cooling: Cool the LAH suspension to 0°C using an ice bath. A laboratory jack is recommended for easy removal of the bath if the reaction becomes too exothermic.[14]

-

Substrate Addition: Dissolve the substrate to be reduced in the same anhydrous solvent and add it slowly (dropwise) to the stirred LAH suspension via an addition funnel.[14] The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC). To take an aliquot, carefully remove a small sample and quench it separately before analysis.[14]

4.3 Protocol for Reaction Quenching (Workup) Quenching unreacted LAH is one of the most hazardous steps and must be performed with extreme caution.[14] The reaction vessel must be cooled in an ice bath throughout the process.

Fieser-Fieser Workup Method: This is a widely cited and reliable procedure.[16] For a reaction that used 'x' grams of LAH:

-

Cooling: Ensure the reaction mixture is cooled to 0°C.

-

Water Addition: Slowly and dropwise, add 'x' mL of water. Vigorous bubbling (hydrogen evolution) will occur.[16]

-

Base Addition: Following the water, slowly and dropwise, add 'x' mL of a 15% aqueous sodium hydroxide (NaOH) solution.[16]

-

Final Water Addition: Finally, slowly and dropwise, add '3x' mL of water.[16]

-

Stirring: Stir the resulting mixture at room temperature until a granular, white precipitate forms.

-

Isolation: Filter the solid aluminum and lithium salts. Wash the solid with an appropriate organic solvent (e.g., diethyl ether, THF) to recover all of the product.[17][18] The desired product will be in the combined organic filtrate.

Emergency Procedures

5.1 Spill Response Immediate and correct response to a spill is critical to prevent escalation.

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. LCSS: LITHIUM ALUMINUM HYDRIDE [web.stanford.edu]

- 5. Lithium aluminum hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.uga.edu [research.uga.edu]

- 7. nj.gov [nj.gov]

- 8. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. actylislab.com [actylislab.com]

- 10. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 11. westliberty.edu [westliberty.edu]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. rroij.com [rroij.com]

An In-depth Technical Guide to the Thermal Decomposition of Lithium Aluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely utilized in organic synthesis. Its thermal instability, while crucial for its reactivity, also necessitates a thorough understanding of its decomposition process to ensure safe handling and predictable reaction outcomes. This guide provides a comprehensive overview of the thermal decomposition of LiAlH₄, detailing the reaction pathways, energetics, and key experimental methodologies used for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of lithium aluminum hydride is a multi-step process that occurs upon heating. The decomposition is generally accepted to proceed through three main reactions, involving the formation of lithium hexahydridoaluminate (Li₃AlH₆) and lithium hydride (LiH) as intermediates.

The process begins with the melting of LiAlH₄, typically in the range of 150–170°C.[1] This is immediately followed by the first decomposition step, which is an exothermic reaction that produces solid Li₃AlH₆, aluminum metal, and hydrogen gas.[2] At approximately 200°C, the intermediate Li₃AlH₆ undergoes further decomposition into LiH and Al, releasing more hydrogen.[1] The final decomposition step, occurring at temperatures above 400°C, involves the decomposition of LiH and the subsequent formation of a LiAl alloy.[1]

The overall decomposition can be summarized by the following reactions:

-

Reaction 1: 3LiAlH₄(l) → Li₃AlH₆(s) + 2Al(s) + 3H₂(g)[2]

-

Reaction 2: Li₃AlH₆(s) → 3LiH(s) + Al(s) + ³⁄₂H₂(g)[2]

-

Reaction 3: LiH(s) + Al(s) → LiAl(s) + ¹⁄₂H₂(g)

It is important to note that the presence of catalytic impurities such as titanium, iron, or vanadium can accelerate the decomposition process.[1]

Quantitative Decomposition Data

The following tables summarize key quantitative data related to the thermal decomposition of lithium aluminum hydride, compiled from various studies. These values can be influenced by experimental conditions such as heating rate and sample purity.

Table 1: Decomposition Temperatures

| Decomposition Step | Reaction | Onset Temperature (°C) | Peak Temperature (°C) |

| Step 1 | 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ | 150 - 170 | 178 - 198 |

| Step 2 | Li₃AlH₆ → 3LiH + Al + ³⁄₂H₂ | ~200 | 227 - 247 |

| Step 3 | LiH + Al → LiAl + ¹⁄₂H₂ | >400 | - |

Note: Temperature ranges can vary depending on the heating rate and the presence of catalysts.

Table 2: Enthalpy of Decomposition

| Decomposition Step | Reaction | Enthalpy (ΔH) (kJ/mol) |

| Step 1 | 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ | -9.8 to -10 (exothermic) |

| Step 2 | Li₃AlH₆ → 3LiH + Al + ³⁄₂H₂ | +15.7 (endothermic) |

Table 3: Activation Energy of Decomposition

| Decomposition Step | Reaction | Activation Energy (Ea) (kJ/mol) |

| Step 1 | 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ | 81 - 103 |

| Step 2 | Li₃AlH₆ → 3LiH + Al + ³⁄₂H₂ | 115 |

Experimental Protocols

The characterization of the thermal decomposition of LiAlH₄ relies on several key analytical techniques. Detailed experimental protocols for the most common methods are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of LiAlH₄ as a function of temperature, which corresponds to the release of hydrogen gas.

Methodology:

-

Sample Preparation: In an inert atmosphere (e.g., a glovebox filled with argon or nitrogen), accurately weigh 1-5 mg of LiAlH₄ powder into an alumina crucible.

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 20-50 mL/min to maintain an inert atmosphere and remove evolved gases.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30-35°C.

-

Heat the sample to a final temperature of 500-600°C at a constant heating rate (e.g., 5, 10, or 20°C/min). Common heating rates for studying LiAlH₄ decomposition are in the range of 2-10°C/min.

-

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the mass loss from hydrogen evolution in the different decomposition stages. The percentage of mass loss at each step can be used to quantify the amount of hydrogen released.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of LiAlH₄, allowing for the determination of transition temperatures and enthalpies.

Methodology:

-

Sample Preparation: In an inert atmosphere, hermetically seal 1-3 mg of LiAlH₄ powder in an aluminum DSC pan. An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30-35°C.

-

Heat the sample to a final temperature of 300-400°C at a constant heating rate (e.g., 5, 10, or 20°C/min).

-

-

Data Analysis: The DSC thermogram will show endothermic and exothermic peaks corresponding to melting and decomposition events. The peak temperatures provide information on the transition temperatures, and the integrated peak areas can be used to calculate the enthalpy changes (ΔH) associated with each process. For as-received LiAlH₄, DSC traces typically show an exothermic peak around 150°C, an endothermic peak near 170°C (melting), another exothermic peak between 178-198°C (decomposition to Li₃AlH₆), and an endothermic peak around 227-247°C (decomposition of Li₃AlH₆).[3]

Mass Spectrometry (MS) of Evolved Gases

Objective: To identify and quantify the gaseous species evolved during the thermal decomposition of LiAlH₄.

Methodology:

-

Instrument Setup: Couple the outlet of a TGA or a dedicated pyrolysis reactor to the inlet of a mass spectrometer. This allows for the continuous analysis of the gases released from the sample as it is heated.

-

Thermal Program: Use a similar temperature program as described for the TGA analysis.

-

MS Analysis:

-

Monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to the expected evolved gases. For the decomposition of LiAlH₄, the primary gas of interest is hydrogen (H₂), which is monitored at m/z = 2.

-

Other m/z values can be monitored to detect any potential side products or impurities.

-

-

Data Analysis: The intensity of the ion current for a specific m/z value is proportional to the concentration of that gas in the evolved gas stream. By plotting the ion current as a function of temperature, an evolved gas profile is obtained, which can be correlated with the mass loss steps observed in the TGA data to confirm the identity of the released gas.

Visualizations

Thermal Decomposition Pathway of LiAlH₄

The following diagram illustrates the sequential steps involved in the thermal decomposition of lithium aluminum hydride.

Caption: Reaction pathway for the thermal decomposition of LiAlH₄.

Experimental Workflow for Thermal Analysis

The following diagram outlines a typical experimental workflow for the comprehensive thermal analysis of lithium aluminum hydride.

Caption: Workflow for the thermal analysis of LiAlH₄.

References

A Technical Guide to the Reactivity of Lithium Aluminum Hydride (LAH) with Protic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and widely used reducing agent in organic synthesis.[1][2][3] However, its utility is matched by its significant reactivity, particularly with protic solvents. This guide provides an in-depth technical overview of the core principles governing the reactivity of LAH with protic solvents, focusing on the underlying chemical mechanisms, quantitative thermodynamic data, and established experimental protocols for safe handling and quenching. The information is intended to equip researchers with the knowledge necessary to safely and effectively utilize LAH in their work.

Core Reactivity Principles

Lithium aluminum hydride is a potent source of the hydride ion (H⁻).[4][5] The significant difference in electronegativity between aluminum (1.61) and hydrogen (2.20) results in a highly polarized Al-H bond, making the hydrogen atom hydridic and thus both a strong nucleophile and a powerful base.[6]

Protic solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen (e.g., water, alcohols, carboxylic acids). This hydrogen has a partial positive charge and is considered "acidic."

The reaction between LAH and a protic solvent is fundamentally a vigorous acid-base reaction.[7] The basic hydride from LAH abstracts the acidic proton from the solvent, leading to a highly exothermic reaction that liberates flammable hydrogen gas (H₂).[1][7][8][9] This reaction is often violent, particularly with water, and presents a significant fire and explosion hazard in a laboratory setting.[1][10] For this reason, LAH reductions must be carried out in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF).[1]

The general, stepwise reaction with a generic protic solvent (H-X) proceeds as follows, with each of the four hydrides being reactive:

-

LiAlH₄ + H-X → LiAlH₃X + H₂

-

LiAlH₃X + H-X → LiAlH₂X₂ + H₂

-

LiAlH₂X₂ + H-X → LiAlHX₃ + H₂

-

LiAlHX₃ + H-X → LiAlX₄ + H₂

Quantitative Reactivity Data

While detailed kinetic data for LAH with a wide range of protic solvents is sparse due to the reaction's speed and vigor, thermodynamic data and reaction stoichiometry are well-established, underscoring the reaction's potency.

| Parameter | Reactant | Reaction/Value | Source |

| Stoichiometry | Water (H₂O) | LiAlH₄ + 4H₂O → LiOH + Al(OH)₃ + 4H₂ | [8][11] |

| Reaction Enthalpy | Aluminum Hydride (AlH₃) with Water | ΔH = -405.10 kJ mol⁻¹ (at 313.15 K) | [12] |

| Activation Energy | Aluminum Hydride (AlH₃) with Water | Eₐ = 69.41 kJ mol⁻¹ | [12] |

| Reaction Enthalpy | Sodium Hydride (NaH) with Water | ΔH = -83.6 kJ/mol | [13] |

Note: Data for AlH₃ and NaH are provided as thermodynamically relevant comparisons for metal hydride reactions with water.

Visualization of the LAH-Protic Solvent Reaction Pathway

The following diagram illustrates the stepwise reaction mechanism of the tetrahydroaluminate anion ([AlH₄]⁻) with a generic protic solvent.

Caption: Stepwise reaction of [AlH₄]⁻ with a protic solvent (H-X).

Experimental Protocols: Quenching Excess LAH

Most laboratory fires and accidents involving LAH occur during the workup or quenching phase.[14] Therefore, a carefully planned and executed quenching protocol is critical. The reaction mixture must be cooled to 0 °C or lower in an ice bath before any quenching agent is added.

Protocol 1: Fieser Workup

This is a widely used and reliable method for quenching LAH reductions. The ratios are based on the initial mass (x grams) of LAH used.[15]

-

Cooling: Ensure the reaction flask is in an ice bath and the internal temperature is at or below 0 °C.

-

Initial Quench (Water): Slowly and dropwise, add x mL of water . Hydrogen evolution will be vigorous. Ensure stirring is efficient to dissipate heat and prevent localized superheating.

-

Base Addition: Slowly add x mL of a 15% aqueous sodium hydroxide (NaOH) solution . The mixture will begin to form granular inorganic salts.

-

Final Water Addition: Add 3x mL of water to complete the precipitation of the aluminum salts.

-

Stirring: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 15-30 minutes. A fine, white, filterable precipitate should form.

-

Drying and Filtration: Add anhydrous magnesium sulfate or sodium sulfate to the slurry, stir for another 15 minutes, and then filter the mixture (e.g., through a pad of Celite) to remove the inorganic salts. Wash the filter cake with the reaction solvent to recover the product.

Protocol 2: Quenching with Ethyl Acetate followed by Water

For larger-scale reactions or when the initial reaction with water may be too violent, a less reactive protic species like ethyl acetate can be used to consume the bulk of the excess LAH.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Ethyl Acetate Addition: Slowly, add ethyl acetate dropwise. The hydride will react with the ester carbonyl. This reaction is exothermic but generally less violent than with water. Continue addition until gas evolution subsides.

-

Protic Quench: Proceed with a standard aqueous workup, such as the Fieser method or by carefully adding water or an aqueous solution of Rochelle's salt (sodium potassium tartrate).[16][17] Rochelle's salt is particularly effective at chelating aluminum salts and preventing the formation of emulsions, leading to easier filtration.[17]

Protocol 3: Quenching with Hydrated Sodium Sulfate

This method avoids the addition of large amounts of water directly.

-

Preparation: Prepare a mixture of hydrated sodium sulfate (Glauber's salt, Na₂SO₄·10H₂O) or a 1:1 mixture of anhydrous sodium sulfate and Celite.[16]

-

Cooling: Cool the reaction mixture to 0 °C.

-

Addition: Add the hydrated salt mixture portion-wise with vigorous stirring.[16] The reaction will be exothermic.[16] Continue adding the solid until hydrogen evolution ceases and the gray color of the LAH is gone.

-

Filtration: Once the quench is complete, the mixture can be filtered to remove the inorganic solids.

Workflow for Safe LAH Quenching

The following flowchart outlines the critical steps and decision points for safely quenching a reaction containing LAH.

Caption: A logical workflow for the safe quenching of LAH reactions.

Summary of Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and appropriate gloves.[18][19]

-

Inert Atmosphere: Handle solid LAH in an inert atmosphere (glovebox or under nitrogen/argon) whenever possible to prevent reaction with atmospheric moisture.[10][14]

-

Aprotic Solvents: Use only dry, aprotic solvents (e.g., ether, THF) for LAH reactions.[1]

-

Quenching: Always cool the reaction to 0 °C or below before quenching. Add quenching agents slowly and dropwise with vigorous stirring.[14] Be prepared for vigorous gas evolution.

-

Fire Safety: Never use a water or carbon dioxide fire extinguisher on an LAH fire, as this will intensify it.[10] Use a Class D fire extinguisher or smother the fire with dry sand.[10][14]

-

Disposal: Unused LAH must be quenched and disposed of as hazardous inorganic waste. Never dispose of active LAH in a standard waste container.

References

- 1. adichemistry.com [adichemistry.com]

- 2. rroij.com [rroij.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. Hydride - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Workup [chem.rochester.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 18. m.youtube.com [m.youtube.com]

- 19. westliberty.edu [westliberty.edu]

Methodological & Application

Application Notes and Protocols: Standard Procedure for LAH Reduction of Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent widely employed for this conversion.[1][2][3][4] Unlike the reduction of other carbonyl compounds like esters, which typically yield alcohols, the LAH reduction of amides proceeds with the complete removal of the carbonyl oxygen to afford the corresponding amine.[4] This unique reactivity makes LAH an indispensable tool in the synthetic chemist's arsenal.

This document provides a comprehensive overview of the standard procedures for the LAH reduction of amides, including detailed experimental protocols, a summary of reaction conditions and yields for various amide substrates, and essential safety precautions.

Mechanism of Reaction

The mechanism of LAH reduction of amides involves a nucleophilic attack of the hydride ion (H⁻) from LAH on the electrophilic carbonyl carbon of the amide.[2][4] The reaction proceeds through a tetrahedral intermediate, which then collapses to form a highly reactive iminium ion.[4] A second hydride addition to the iminium ion furnishes the final amine product.[4] The nature of the amide (primary, secondary, or tertiary) influences the initial steps of the mechanism but the overall transformation to the amine remains consistent.[1][5]

Data Presentation: Reaction Conditions and Yields

The successful reduction of amides with LAH is dependent on several factors including the structure of the amide, the stoichiometry of LAH, the reaction temperature, and the duration of the reaction. The following table summarizes typical reaction conditions and reported yields for the LAH reduction of various primary, secondary, tertiary amides, and lactams.

| Amide Substrate | Amide Type | LAH (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Benzamide | Primary | 1.5 - 2.0 | THF or Et₂O | Reflux | 4 - 12 | Benzylamine | 85 - 95 |

| N-Methylbenzamide | Secondary | 1.5 - 2.0 | THF or Et₂O | Reflux | 6 - 18 | N-Methylbenzylamine | 80 - 90 |

| N,N-Dimethylacetamide | Tertiary | 1.5 - 2.0 | THF or Et₂O | 0 to Reflux | 2 - 8 | N,N-Dimethylethylamine | 75 - 85 |

| 2-Pyrrolidinone | Lactam | 1.5 - 2.5 | THF or Et₂O | Reflux | 12 - 24 | Pyrrolidine | 70 - 85 |

Experimental Protocols

General Considerations and Safety Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5] Therefore, all reactions involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and appropriate gloves when handling LAH.

Handling: Weigh and transfer LAH in a glovebox or under a stream of inert gas. Avoid inhalation of LAH dust.

Quenching: The quenching of excess LAH is a highly exothermic process and must be performed with extreme caution, typically at low temperatures (0 °C).

Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand should be readily available in the laboratory. Do not use water or carbon dioxide fire extinguishers on an LAH fire.

Detailed Protocol for the Reduction of Benzamide to Benzylamine

This protocol provides a representative procedure for the LAH reduction of a primary amide.

Materials:

-

Benzamide

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Inert gas supply (N₂ or Ar)

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Reagent Addition: In a separate, dry flask under an inert atmosphere, prepare a solution of benzamide (1.0 eq) in anhydrous THF. To the reaction flask, carefully add LAH (1.5 - 2.0 eq) as a powder or a solution in THF.

-

Reaction Execution: Cool the LAH suspension in the reaction flask to 0 °C using an ice bath. Slowly add the solution of benzamide to the stirred LAH suspension via a cannula or an addition funnel over a period of 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for the time indicated in the data table or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up (Fieser Procedure): After the reaction is complete, cool the flask to 0 °C in an ice bath.[6] Cautiously and slowly quench the excess LAH by the sequential dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the number of grams of LAH used).

-

-

Isolation: A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 15-30 minutes. If the precipitate is not granular, add a small amount of anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with THF or Et₂O.

-

Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude benzylamine. The product can be further purified by distillation or chromatography if necessary.

Visualizations

Reaction Mechanism

Caption: General mechanism of LAH reduction of amides.

Experimental Workflow

Caption: Experimental workflow for LAH reduction of amides.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 5. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 6. Workup [chem.rochester.edu]

Synthesis of Primary Amines from Nitriles using Lithium Aluminum Hydride (LAH)

Application Note AP-CHEM-2025-01

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent widely employed for this purpose.[1][2][3] This application note provides a detailed overview of the use of LAH for the synthesis of primary amines from nitriles, including the reaction mechanism, experimental protocols, and a summary of expected yields for various substrates.

Reaction Mechanism

The reduction of a nitrile with LAH proceeds via a two-step nucleophilic addition of hydride ions (H⁻) to the electrophilic carbon of the nitrile group.[4][5]

-

First Hydride Addition: The reaction is initiated by the nucleophilic attack of a hydride ion from LAH on the nitrile carbon, breaking the carbon-nitrogen triple bond and forming an intermediate imine anion.[4][5]

-

Second Hydride Addition: A second equivalent of hydride then adds to the imine carbon, resulting in a dianion intermediate.[6]

-

Aqueous Workup: The reaction is quenched with water, which protonates the dianion to yield the final primary amine.[4][5]

The overall reaction can be summarized as follows:

R-C≡N + [H] → R-CH₂-NH₂

// Reactants RCN [label="R-C≡N"]; LAH [label="LiAlH₄"];

// Intermediates ImineAnion [label="[R-CH=N]⁻ Li⁺"]; Dianion [label="[R-CH₂-N]²⁻ 2Li⁺"]; AmineComplex [label="R-CH₂-NH-AlH₃"];

// Product Amine [label="R-CH₂-NH₂"]; Workup [label="Aqueous Workup (H₂O)"];

// Arrows RCN -> ImineAnion [label="+ H⁻ (from LAH)"]; ImineAnion -> Dianion [label="+ H⁻ (from LAH)"]; Dianion -> Amine [label="+ 2H₂O"]; } caption { label = "Reaction Mechanism of Nitrile Reduction by LAH"; fontsize = 10; fontname = "Arial"; }

Data Presentation

The following tables summarize the reaction conditions and yields for the LAH reduction of various aromatic and aliphatic nitriles.

Table 1: Reduction of Aromatic Nitriles to Primary Amines

| Nitrile Substrate | LAH (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzonitrile | 1.5 | THF | 25 | 4 | ~90 |

| 4-Methoxybenzonitrile | 1.5 | THF | 25 | 4 | ~85 |

| 4-Chlorobenzonitrile | 1.5 | THF | 25 | 4 | ~92 |

| 2-Naphthonitrile | 1.5 | Diethyl Ether | 35 (reflux) | 6 | ~88 |

Table 2: Reduction of Aliphatic Nitriles to Primary Amines

| Nitrile Substrate | LAH (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetonitrile | 1.5 | Diethyl Ether | 0 to 25 | 2 | ~75 |

| Propionitrile | 1.5 | THF | 25 | 4 | ~80 |

| Adiponitrile | 3.0 | THF | 65 (reflux) | 12 | ~85 |

| Stearonitrile | 1.5 | Diethyl Ether | 35 (reflux) | 8 | ~90 |

Note: Yields are approximate and can vary based on the purity of reagents and specific reaction conditions.

Experimental Protocols

General Protocol for the Reduction of a Nitrile to a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Nitrile (1.0 eq)

-

Lithium Aluminum Hydride (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Deionized Water

-

15% (w/v) Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Celite®

Procedure:

-

To a stirred suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of the nitrile in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled to 0 °C and the excess LAH is quenched cautiously using the Fieser workup procedure (see Section 4.2).

-

The resulting granular precipitate is removed by filtration through a pad of Celite®. The filter cake is washed with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude primary amine.

-

The crude product can be purified by distillation or column chromatography.

// Steps Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Suspend LAH in anhydrous THF at 0°C\n- Add nitrile solution dropwise"]; Reaction [label="Reaction:\n- Warm to room temperature\n- Stir for 4-12 hours\n- Monitor by TLC"]; Quench [label="Quench (Fieser Workup):\n- Cool to 0°C\n- Add H₂O, then 15% NaOH, then H₂O"]; Filter [label="Filtration:\n- Filter through Celite®\n- Wash precipitate with THF/EtOAc"]; Dry [label="Drying and Concentration:\n- Dry filtrate with Na₂SO₄\n- Remove solvent under reduced pressure"]; Purify [label="Purification:\n- Distillation or column chromatography"]; End [label="End Product:\nPrimary Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Setup; Setup -> Reaction; Reaction -> Quench; Quench -> Filter; Filter -> Dry; Dry -> Purify; Purify -> End; } caption { label = "Experimental Workflow for LAH Reduction of Nitriles"; fontsize = 10; fontname = "Arial"; }

Fieser Workup Protocol

The Fieser workup is a widely used and reliable method for quenching LAH reductions, resulting in a granular precipitate that is easily filtered.

For a reaction containing 'x' grams of LAH:

-

Cool the reaction mixture to 0 °C.

-

Slowly and cautiously add 'x' mL of water dropwise.

-

Add 'x' mL of a 15% aqueous sodium hydroxide solution dropwise.

-

Add '3x' mL of water dropwise.

-

Stir the mixture vigorously for 15-30 minutes until a white, granular precipitate forms.

-

The mixture can then be filtered.

Safety Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric substance. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.

-

Handling: Always handle LAH in a fume hood under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

-

Quenching: The quenching of LAH is a highly exothermic process that generates hydrogen gas. It must be performed with extreme caution, especially on a large scale. The dropwise addition of water and subsequent reagents should be done slowly, with efficient cooling and stirring.

-

Fire Safety: In case of fire, do NOT use water, carbon dioxide, or halogenated extinguishers. Use a Class D fire extinguisher or smother the fire with dry sand.

Conclusion

The reduction of nitriles with lithium aluminum hydride is a robust and efficient method for the synthesis of primary amines. This application note provides the necessary information for researchers, scientists, and drug development professionals to safely and effectively perform this important transformation. Careful attention to the experimental protocol and safety precautions is essential for successful and safe execution.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for the Reduction of Carboxylic Acids with Lithium Aluminum Hydride (LiAlH₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent widely employed in organic synthesis. One of its most valuable applications is the efficient reduction of carboxylic acids to their corresponding primary alcohols. This transformation is fundamental in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Unlike milder reducing agents such as sodium borohydride (NaBH₄), LiAlH₄ is reactive enough to reduce the carboxyl group.[1] This document provides detailed protocols, quantitative data, and safety guidelines for performing this important reaction.

Reaction Mechanism and Stoichiometry

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction to liberate hydrogen gas and form a lithium carboxylate salt.[2] Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[3] The final product is an aluminum alkoxide complex, which is then hydrolyzed during the work-up to yield the desired primary alcohol.

Due to the initial acid-base reaction, an excess of LiAlH₄ is required. At least 1.5 to 3.0 molar equivalents of LiAlH₄ per mole of carboxylic acid are typically used to ensure complete conversion.[4]

Data Presentation: Reaction Scope and Yields

The reduction of carboxylic acids with LiAlH₄ is a highly general and efficient reaction, applicable to a wide range of aliphatic, aromatic, and functionalized substrates. The following table summarizes representative examples with their respective reaction conditions and isolated yields.

| Carboxylic Acid | Product | Molar Equivalents of LiAlH₄ | Solvent | Reaction Conditions | Yield (%) | Reference |

| Trimethylacetic Acid | Neopentyl Alcohol | Not specified | Diethyl ether | Not specified | 92 | [5] |

| Stearic Acid | 1-Octadecanol | Not specified | Diethyl ether | Not specified | 91 | [5] |

| Phenylacetic Acid | 2-Phenylethanol | ~1.25 | Diethyl ether | Not specified | 92 | [5] |

| Anthranilic Acid | (2-Aminophenyl)methanol | ~2.4 | Diethyl ether | Continuous extraction | 97 | [5] |

| Sebacic Acid | 1,10-Decanediol | Not specified | Diethyl ether | Not specified | 97 | [5] |

| Diethyl Phthalate* | 1,2-Benzenedimethanol | Not specified | Not specified | Not specified | 93 | [6] |

*Note: Diethyl phthalate is an ester, but its high-yield reduction to the corresponding diol is a relevant example of the potency of LiAlH₄.

Experimental Protocols

4.1. General Safety Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[7] It is crucial to handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. All glassware must be thoroughly dried before use. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

4.2. General Procedure for the Reduction of a Carboxylic Acid

The following is a general protocol for the reduction of a carboxylic acid with LiAlH₄ in diethyl ether or tetrahydrofuran (THF).

Materials:

-

Carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas to remove any residual moisture.

-

Reagent Preparation: In the reaction flask, suspend the required amount of LiAlH₄ (typically 1.5-3.0 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Carboxylic Acid: Dissolve the carboxylic acid in anhydrous diethyl ether or THF in the dropping funnel. Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or gently refluxed to drive the reaction to completion. The reaction time can vary from 30 minutes to several hours, depending on the substrate.

-

Quenching (Work-up): After the reaction is complete, cool the flask to 0 °C. The excess LiAlH₄ and the aluminum alkoxide complex must be carefully quenched. A common and safe procedure is the Fieser work-up:

-

Slowly and cautiously add x mL of water, where x is the mass of LiAlH₄ in grams used.

-

Add x mL of a 15% aqueous NaOH solution.

-

Add 3x mL of water.

-

-

Isolation: Stir the resulting mixture at room temperature for about 15 minutes. The aluminum salts should precipitate as a granular solid. Add anhydrous magnesium sulfate to the mixture to ensure all water is removed and stir for another 15 minutes. Filter the solid salts and wash them thoroughly with diethyl ether or THF.

-

Purification: Combine the filtrate and the washings. The solvent can be removed under reduced pressure to yield the crude primary alcohol, which can be further purified by distillation or recrystallization.

Mandatory Visualizations

5.1. Reaction Workflow

Caption: General workflow for the reduction of carboxylic acids using LiAlH₄.

5.2. Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of carboxylic acid reduction by LiAlH₄.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application of Lithium Aluminum Hydride (LAH) in the Asymmetric Synthesis of Key Pharmaceutical Intermediates

Application Note

Introduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent widely employed in organic synthesis. Its ability to reduce a broad range of functional groups, including esters, carboxylic acids, amides, and nitriles, makes it an invaluable tool in the construction of complex molecules.[1] In the pharmaceutical industry, the precise control of stereochemistry is often critical to the therapeutic efficacy and safety of a drug. Chiral intermediates are therefore essential building blocks in the synthesis of many active pharmaceutical ingredients (APIs). This application note focuses on the use of LAH, particularly in its chirally modified forms, for the enantioselective reduction of prochiral ketones to synthesize key chiral alcohol intermediates for prominent antidepressant drugs such as duloxetine and atomoxetine.

Application in Duloxetine Synthesis: Asymmetric Ketone Reduction

Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant.[2][3] A key step in the synthesis of (S)-duloxetine involves the asymmetric reduction of the β-aminoketone, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one, to the corresponding (S)-alcohol. This transformation establishes the crucial stereocenter of the final drug molecule. Chirally modified LAH reagents, such as those derived from (R)- or (S)-1,1'-bi-2-naphthol (BINOL), are effective for this purpose.[4][5]

Reaction Scheme:

Table 1: Asymmetric Reduction of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one

| Reagent/Catalyst | Precursor | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Chirally-modified LAH complex | 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one | (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol | High (specific values vary with ligand) | Good to excellent | [4] |

Application in Atomoxetine Synthesis: Diastereoselective Reduction

Atomoxetine, a selective norepinephrine reuptake inhibitor, is used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[5][6] One synthetic approach to atomoxetine involves a one-pot procedure where LAH is utilized for the reduction of a thiophenyl sulfide intermediate to the corresponding alcohol. This reaction is a critical step in building the carbon skeleton of the drug.[7]

Reaction Scheme:

Table 2: LAH Reduction in a One-Pot Synthesis of an Atomoxetine Intermediate

| Reactant | Reagent | Product | Yield | Reference |

| Ethyl 3-phenyl-3-(phenylthio)propanoate | LiAlH₄ | 3-phenyl-3-(phenylthio)propan-1-ol | 89% | [7] |

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a Prochiral Ketone using a Chirally Modified LAH Reagent (e.g., BINAL-H)

This protocol is a general guideline for the enantioselective reduction of a prochiral ketone, such as the precursor to the chiral alcohol intermediate of duloxetine, using a BINAL-H type reagent.

Materials:

-

Prochiral ketone (e.g., 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one)

-

(R)- or (S)-1,1'-Bi-2-naphthol (BINOL)

-

Lithium aluminum hydride (LAH) solution in THF (e.g., 1 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Chiral LAH Reagent (BINAL-H):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve (R)- or (S)-BINOL (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C and slowly add a 1 M solution of LAH in THF (1.0 equivalent).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add anhydrous ethanol (1.0 equivalent) dropwise.

-

Stir the resulting solution at room temperature for 1 hour to form the BINAL-H reagent.[8][9]

-

-

Reduction Reaction:

-

Cool the freshly prepared BINAL-H solution to -78 °C (dry ice/acetone bath).

-

Dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the BINAL-H solution.

-

Stir the reaction mixture at -78 °C for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

While maintaining the temperature at -78 °C, cautiously quench the reaction by the slow, dropwise addition of water (x mL, where x is the mass of LAH in grams used).

-

Slowly add 15% aqueous sodium hydroxide solution (x mL).

-

Add water again (3x mL).

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour until a white precipitate forms.

-

Add anhydrous magnesium sulfate to the mixture and stir for an additional 15 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude chiral alcohol.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched alcohol.

-

The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

-

Protocol 2: One-Pot Synthesis of 3-phenyl-3-(phenylthio)propan-1-ol (Atomoxetine Intermediate) via LAH Reduction

This protocol is based on a reported one-pot procedure for the synthesis of a key intermediate for atomoxetine.[7]

Materials:

-

Ethyl cinnamate

-

Thiophenol

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Lithium aluminum hydride (LAH)

-

Aqueous work-up solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

-

Anhydrous sodium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Thia-Michael Addition:

-

In a round-bottom flask under an inert atmosphere, dissolve ethyl cinnamate (1.0 equivalent), thiophenol (1.0 equivalent), and triethylamine (1.0 equivalent) in a minimal amount of solvent.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

-

LAH Reduction:

-

Dilute the reaction mixture with anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add solid LAH (1.5 - 2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for the required time (monitor by TLC for the disappearance of the intermediate ester).

-

-

Work-up:

-